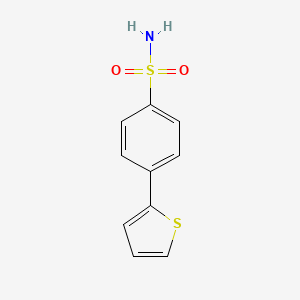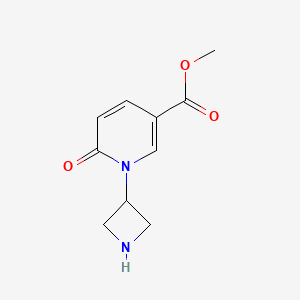![molecular formula C7H10FIO B15307722 4-Fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B15307722.png)
4-Fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-1-(iodomethyl)-2-oxabicyclo[221]heptane is a bicyclic compound that features a fluorine atom, an iodomethyl group, and an oxabicycloheptane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a fluorinated cyclohexene derivative with an iodomethylating agent in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the iodomethyl group or to alter the oxidation state of the compound.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve mild temperatures and solvents like dichloromethane or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted derivatives, while oxidation and reduction reactions result in modified bicyclic structures with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 4-Fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane exerts its effects involves interactions with specific molecular targets. The fluorine atom and iodomethyl group can participate in various chemical interactions, influencing the reactivity and stability of the compound. Pathways involved may include nucleophilic substitution, electrophilic addition, and radical-mediated processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-1-methylbicyclo[2.2.1]heptane
- 4-Fluoro-1-(chloromethyl)-2-oxabicyclo[2.2.1]heptane
- 4-Fluoro-1-(bromomethyl)-2-oxabicyclo[2.2.1]heptane
Uniqueness
4-Fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane is unique due to the presence of both a fluorine atom and an iodomethyl group, which confer distinct reactivity and stability compared to its analogs. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various research and industrial contexts.
Eigenschaften
Molekularformel |
C7H10FIO |
|---|---|
Molekulargewicht |
256.06 g/mol |
IUPAC-Name |
4-fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10FIO/c8-6-1-2-7(3-6,4-9)10-5-6/h1-5H2 |
InChI-Schlüssel |
NTTRDJVIPXNZMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC1(CO2)F)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15307643.png)

![3-(7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl)propanoicacid](/img/structure/B15307672.png)
![Thieno[3,2-b]thiophene-2-thiol](/img/structure/B15307678.png)
![({[1,1'-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride](/img/structure/B15307681.png)









